Clemaphenol A
Overview
Description
Clemaphenol A is an organic compound with the molecular formula C20H22O6. It is a phenolic acid known for its cytotoxic and bacteriostatic activities, as well as its radical scavenging properties . This compound is a yellow solid that is soluble in organic solvents such as ethanol and dichloromethane .
Preparation Methods
Clemaphenol A can be synthesized through various methods. One common synthetic route involves the reaction of phenol with acetic anhydride in the presence of an acid catalyst . The process begins with the esterification of phenol to form phenyl acetate, followed by a ring-opening reaction to yield this compound . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Clemaphenol A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where hydrogen atoms on the aromatic ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clemaphenol A has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of Clemaphenol A involves its interaction with cellular components to exert its effects. It targets specific molecular pathways, including those involved in oxidative stress and bacterial cell wall synthesis . By scavenging free radicals, this compound helps protect cells from oxidative damage. Its bacteriostatic activity is attributed to its ability to inhibit bacterial growth by interfering with cell wall synthesis .
Comparison with Similar Compounds
Clemaphenol A is structurally similar to several other compounds, including:
Epipinoresinol: (CAS#24404-50-0)
Kobusin: (CAS#36150-23-9)
Asarinin: (CAS#133-04-0)
Phillygenin: (CAS#487-39-8)
Phillyrin: (CAS#487-41-2) These compounds share similar structural features but differ in specific functional groups and substructures.
Properties
IUPAC Name |
5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHZMFGDDGFRLP-AFHBHXEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122656 | |
Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362606-60-8 | |
Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362606-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Clemaphenol A and where is it found?
A1: this compound is a natural product primarily isolated from various plant sources, including Clematis tangutica [], Tephrosia purpurea [], Vespae Nidus [], Melia toosendan [], Clematis chinensis [], and Cynanchum auriculatum [].
Q2: What is the molecular structure of this compound?
A2: While the provided abstracts don't explicitly detail the molecular formula or spectroscopic data, they consistently refer to this compound as a distinct chemical entity. A search in chemical databases would be necessary to obtain the specific structural information.
Q3: Has this compound shown any promising biological activities?
A3: A study [] investigated various phytochemicals for their potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. this compound was identified as one of the compounds exhibiting a greater binding affinity to SARS-CoV-2-Mpro (-7.3 kcal/mol) compared to the reference standard (-7.0 kcal/mol). This suggests its potential as an antiviral agent, although further research is needed.
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